Metabolic Oxidative Stability: 6,6-Difluoro vs. Non-Fluorinated 3-Azabicyclo[3.1.0]hexane Core
The gem‑difluoro substitution at the 6‑position of the 3‑azabicyclo[3.1.0]hexane scaffold blocks cytochrome P450‑mediated oxidation at the cyclopropane α‑carbons, a major metabolic soft spot for non‑fluorinated analogs. In the broader class of 1,1‑difluorocyclopropane‑containing compounds, this substitution has been demonstrated to reduce intrinsic clearance in human liver microsomes by ≥5‑fold compared to the corresponding non‑fluorinated cyclopropanes [1]. The target compound incorporates this feature alongside the N‑(4‑trifluoromethyl)benzoyl group, providing a dual‑fluorination strategy for metabolic stabilization.
| Evidence Dimension | In vitro intrinsic clearance (human liver microsomes) |
|---|---|
| Target Compound Data | Predicted reduction in oxidative metabolism at C6 position relative to non-fluorinated analog; class-level data indicate ≥5-fold reduction in intrinsic clearance for gem‑difluorocyclopropanes vs. non‑fluorinated cyclopropanes [1]. |
| Comparator Or Baseline | 3-[4-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (non-fluorinated core): no blockade at C6; susceptible to CYP450 hydroxylation. |
| Quantified Difference | ≥5-fold reduction in CYP-mediated intrinsic clearance (class-level estimate for gem‑difluorocyclopropane vs. cyclopropane) [1]. |
| Conditions | Human liver microsome intrinsic clearance assays; class-level data from 1,1-difluorocyclopropane literature [1]. |
Why This Matters
For medicinal chemistry programs, reduced metabolic clearance translates directly to longer half-life, lower dosing, and decreased metabolite-related toxicity risk, making this compound a strategically superior intermediate for lead optimization.
- [1] Adekenova, K. S.; Wyatt, P. B.; Adekenov, S. M. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem. 2021, 17, 245–272. doi:10.3762/bjoc.17.25. View Source
